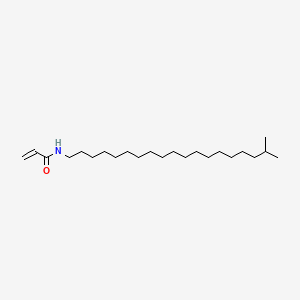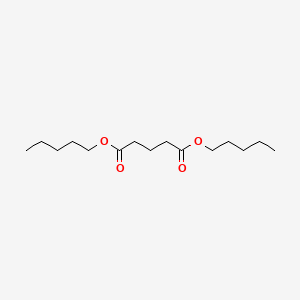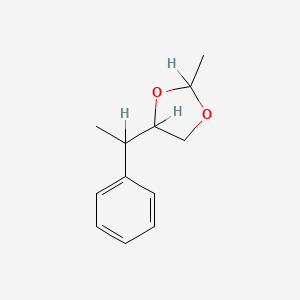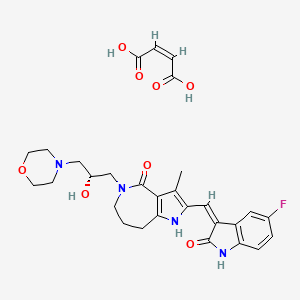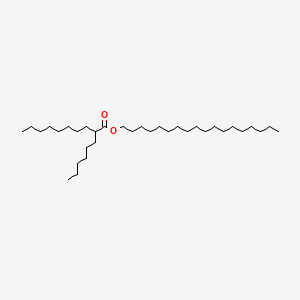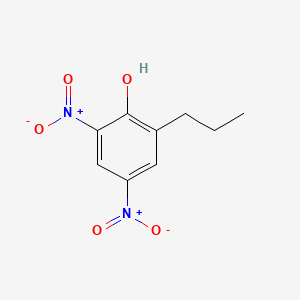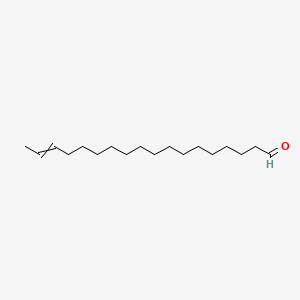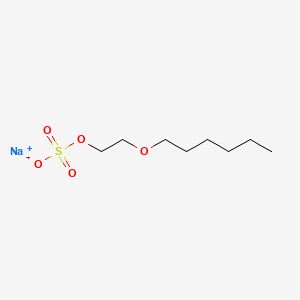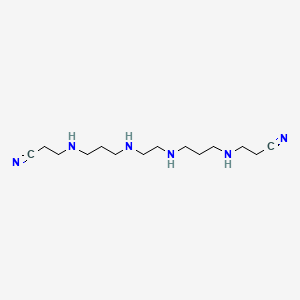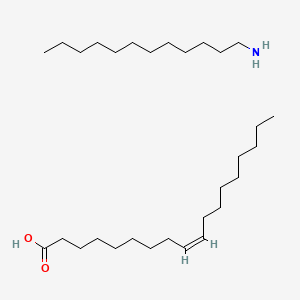
Einecs 241-456-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleic acid, compound with dodecylamine (1:1), is a chemical compound formed by the interaction of oleic acid and dodecylamine in a 1:1 molar ratio. Oleic acid is a monounsaturated omega-9 fatty acid, commonly found in various animal and vegetable fats and oils . Dodecylamine is a long-chain primary amine, often used in the synthesis of surfactants and other chemical compounds . The combination of these two molecules results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with dodecylamine (1:1), typically involves the reaction of oleic acid with dodecylamine under controlled conditions. One common method is to mix equimolar amounts of oleic acid and dodecylamine in an organic solvent, such as ethanol or toluene, and heat the mixture to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oleic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Oleic acid, compound with dodecylamine (1:1), has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of oleic acid, compound with dodecylamine (1:1), involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions . The compound can also form acid-base complexes, which contribute to its ability to act as a capping agent and reductant in nanoparticle synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleylamine: Similar to dodecylamine, oleylamine is another long-chain amine that can form compounds with oleic acid.
Stearic Acid, Compound with Dodecylamine (11): This compound is similar to oleic acid, compound with dodecylamine (1:1), but uses stearic acid instead of oleic acid.
Uniqueness
The uniqueness of oleic acid, compound with dodecylamine (1:1), lies in its specific combination of a monounsaturated fatty acid and a long-chain amine, which imparts distinct surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
17430-82-9 |
|---|---|
Molekularformel |
C18H34O2.C12H27N C30H61NO2 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
dodecan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-13H2,1H3/b10-9-; |
InChI-Schlüssel |
YGNMKCIQDOADAV-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCCCCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCN.CCCCCCCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


